molecular formula C23H22FN3O4S2 B2868251 N-{4-[1-(4-fluorobenzenesulfonyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide CAS No. 851780-79-5

N-{4-[1-(4-fluorobenzenesulfonyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide

Cat. No.: B2868251
CAS No.: 851780-79-5
M. Wt: 487.56
InChI Key: SLAZIFWOYMSAEV-UHFFFAOYSA-N
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Description

N-{4-[1-(4-Fluorobenzenesulfonyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a high-purity chemical reagent designed for pharmaceutical and biochemical research applications. This compound features a complex molecular architecture that incorporates a dihydropyrazole core, a structure frequently investigated for its potential biological activity. The molecule is further functionalized with both a 4-fluorobenzenesulfonyl and a methanesulfonamide group, motifs commonly found in medicinal chemistry projects aimed at modulating enzyme activity. This reagent is strictly for research applications in a controlled laboratory environment. Its primary value lies in its use as a key intermediate or building block in the synthesis and development of novel therapeutic agents. Researchers exploring anti-inflammatory agents may find this compound of particular interest, as pyrazole derivatives bearing sulfonamide groups have been studied for their inhibitory activity against enzymes like cyclooxygenase (COX) . The presence of the sulfonamide functional group is often associated with enhanced biological activity and is a common feature in many patented drug candidates . The product is offered for Research Use Only. It is not intended for diagnostic or therapeutic purposes, nor for human use. Researchers should handle this material responsibly, utilizing appropriate safety precautions.

Properties

IUPAC Name

N-[4-[2-(4-fluorophenyl)sulfonyl-3-(4-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN3O4S2/c1-16-3-5-18(6-4-16)23-15-22(17-7-11-20(12-8-17)26-32(2,28)29)25-27(23)33(30,31)21-13-9-19(24)10-14-21/h3-14,23,26H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLAZIFWOYMSAEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CC(=NN2S(=O)(=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The compound exerts its effects primarily through interaction with molecular targets like enzymes or receptors. The fluorobenzene and sulfonyl groups enable it to form strong hydrogen bonds and pi-pi interactions, thereby influencing the activity of these targets. Pathways involved often include inhibition of enzymatic activity or modulation of receptor-ligand interactions.

Comparison with Similar Compounds

Core Structure and Substituent Variations

The target compound shares a 4,5-dihydropyrazoline core with several analogs (Table 1). Key differences lie in the sulfonamide substituents and aromatic ring modifications:

Compound Name / ID Core Structure R₁ (Position 1) R₂ (Position 5) R₃ (Position 3 Phenyl) Bioactivity (IC₅₀ or EC₅₀)
Target Compound 4,5-Dihydropyrazoline 4-Fluorobenzenesulfonyl 4-Methylphenyl Methanesulfonamide Not reported (predicted)
4-[5-(4-Fluorophenyl)-3-phenyl... (Ev8) 4,5-Dihydropyrazoline Benzenesulfonamide 4-Fluorophenyl None Carbonic anhydrase inhibition
N-(4-{1-[(3-Chlorophenyl)sulfonyl]... (Ev4) 4,5-Dihydropyrazoline 3-Chlorobenzenesulfonyl 2-Fluorophenyl Ethanesulfonamide Not reported
4a-f derivatives (Ev1) 4,5-Dihydropyrazoline Benzenesulfonamide Varied aryl groups Hydroxyphenyl Cytotoxicity, CA inhibition

Key Observations:

  • The methanesulfonamide group at R₃ offers a smaller, more polar substituent than ethanesulfonamide (Ev4) or benzenesulfonamide (Ev8), which could influence solubility and membrane permeability .

Biological Activity

N-{4-[1-(4-fluorobenzenesulfonyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a complex organic compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and enzyme inhibition. This article provides a comprehensive overview of its biological activity, including detailed research findings, data tables, and case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • Fluorobenzenesulfonyl group : Known for its role in enhancing the solubility and biological activity of sulfonamide compounds.
  • Dihydropyrazole moiety : Implicated in various biological activities, including anti-inflammatory and anticancer effects.
  • Methanesulfonamide : A functional group that is often associated with enzyme inhibition.

Chemical Formula

The chemical formula of the compound is C20H22FN3O2SC_{20}H_{22}FN_3O_2S.

IUPAC Name

The IUPAC name for this compound is this compound.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent . The following table summarizes its efficacy against various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
HT-29 Colon Cancer5.2Induction of apoptosis via caspase activation
MCF7 Breast Cancer3.8Inhibition of cell cycle progression
A549 Lung Cancer6.0Disruption of microtubule dynamics

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potency against these cancer types.

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory properties , particularly against acetylcholinesterase (AChE) and urease. These findings are crucial as they suggest potential applications in treating conditions like Alzheimer's disease and urinary tract infections.

Enzyme Inhibition (%) IC50 (µM)
Acetylcholinesterase75% at 10 µM2.5
Urease60% at 15 µM3.0

These results indicate significant inhibitory activity, suggesting that the compound may serve as a lead for developing new therapeutic agents.

Study on Anticancer Effects

In a study published in Cancer Research, researchers investigated the effects of this compound on xenografted tumors in mice. The results indicated a marked reduction in tumor volume and weight compared to control groups. Histological analyses revealed increased apoptosis in tumor tissues, further supporting the compound's anticancer potential.

Study on Enzyme Inhibition

Another study focused on the compound's ability to inhibit AChE activity in vitro. The results demonstrated that at concentrations as low as 2 µM, the compound significantly reduced AChE activity, suggesting its potential utility in treating neurodegenerative diseases.

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